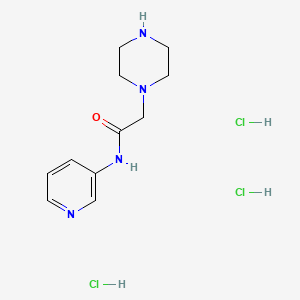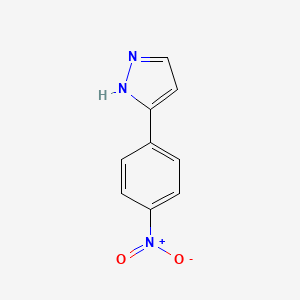
2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with basic heterocyclic amines like 4-aminopyridine. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Although the exact synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is not described, similar synthetic strategies could potentially be applied, with adjustments for the specific substituents on the pyridine and piperazine rings.
Molecular Structure Analysis
The molecular structure of compounds with piperazine and pyridine rings, such as those mentioned in the papers, is characterized by the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the biological activity of the compounds. The exact molecular structure analysis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would require detailed spectroscopic data, which is not provided in the abstracts.
Chemical Reactions Analysis
The chemical reactions involving piperazine and pyridine derivatives typically include acylation and salt formation, as seen in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . The reactivity of such compounds can be influenced by the electronic properties of the substituents on the rings, which can affect the overall pharmacological profile. The specific chemical reactions of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would depend on the functional groups present on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride are influenced by their molecular structure. The presence of multiple nitrogen atoms suggests potential for various protonation states, which can affect solubility and hydrochloride salt formation. The exact properties such as melting point, solubility, and stability would require empirical data, which is not available in the abstracts provided. However, the synthesis of related compounds has been optimized to yield high purity products, indicating that careful control of reaction conditions can lead to desirable physical and chemical properties .
Aplicaciones Científicas De Investigación
As mentioned earlier, a similar compound, 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .
As mentioned earlier, a similar compound, 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .
Propiedades
IUPAC Name |
2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFKZVYUOFJUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001611 |
Source


|
| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride | |
CAS RN |
808764-17-2 |
Source


|
| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)









